molecular formula C7H16O2 B8782490 heptane-3,5-diol

heptane-3,5-diol

Cat. No.: B8782490
M. Wt: 132.20 g/mol
InChI Key: BQWORYKVVNTRAW-UHFFFAOYSA-N
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Description

heptane-3,5-diol: is an organic compound with the molecular formula C7H16O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • The industrial production of 3,5-heptanediol often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: heptane-3,5-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products:

  • The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols.

Scientific Research Applications

Chemistry:

Biology:

  • It is used in the study of biochemical pathways and as a reagent in various biological assays.

Medicine:

  • The compound has potential applications in drug development and as a precursor for pharmaceuticals.

Industry:

Mechanism of Action

The mechanism by which 3,5-heptanediol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction .

Comparison with Similar Compounds

Uniqueness:

  • heptane-3,5-diol is unique due to its specific structure, which provides distinct reactivity and properties compared to other diols. Its seven-carbon chain and two hydroxyl groups allow for unique applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

heptane-3,5-diol

InChI

InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3

InChI Key

BQWORYKVVNTRAW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(CC)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of 2.5 g sodium borohydride, 0.05 g sodium hydroxide, and 25 ml water, was added dropwise the solution of 14.2 g 3,5-heptandione in 30 ml methanol at 0-10° C. Upon completion, the solvent was removed by reduced pressure distillation, and the residue was continuously extracted with 40 ml ethyl acetate for 15 hours. The solvent was removed to give 3,5-heptandiol as a white solid with the yield 90%, m.p. 60-65° C. IR spectrum had a strong absorption peak at 3400 cm−1, but had no absorption peak at about 1700 cm−1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
90%

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